2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group, a benzoxazole ring, and an acetamide linkage. Its unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 2-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2-chlorophenoxy)acetic acid: This involves the reaction of 2-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 5-(propan-2-yl)-1,3-benzoxazole: This can be prepared by the cyclization of 2-aminophenol with isobutyric acid.
Coupling Reaction: The final step involves the coupling of 2-(2-chlorophenoxy)acetic acid with 5-(propan-2-yl)-1,3-benzoxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzoxazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)acetic acid
- 5-(propan-2-yl)-1,3-benzoxazole
- N-phenylacetamide
Uniqueness
2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide stands out due to its combined structural features, which impart unique chemical and biological properties. The presence of both the chlorophenoxy and benzoxazole groups in a single molecule allows for a broader range of interactions and applications compared to its individual components.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15(2)16-10-11-22-20(13-16)27-24(30-22)17-6-5-7-18(12-17)26-23(28)14-29-21-9-4-3-8-19(21)25/h3-13,15H,14H2,1-2H3,(H,26,28) |
InChI Key |
QSGLVBXMZNGPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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